molecular formula C19H16N4OS2 B2882470 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 671199-54-5

2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2882470
CAS No.: 671199-54-5
M. Wt: 380.48
InChI Key: FNNGSNIALJDQCJ-UHFFFAOYSA-N
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Description

2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic heterocyclic compound featuring a complex molecular architecture built around a thiazolo[2,3-c][1,2,4]triazole core scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery research due to its association with diverse biological activities. The molecule integrates a phenyl-substituted triazole fused to a thiazole ring, connected via a thioether linkage to an acetamide group bearing a p-tolyl substituent. Compounds containing the 1,2,4-triazole nucleus are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities . Specifically, thiazolo[2,3-c][1,2,4]triazole derivatives have been identified as promising scaffolds in anticancer research, with studies demonstrating their activity against various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The structural features of this compound—particularly the electron-rich heterocyclic systems and the acetamide linkage—make it a valuable intermediate for structure-activity relationship (SAR) studies and for the development of novel enzyme inhibitors. Related analogs have shown potential as α-glucosidase and α-amylase inhibitors, suggesting relevance for metabolic disorder research . This chemical is provided as a high-purity material for research applications exclusively. It is intended for use in in vitro assays, chemical biology studies, and as a building block for the synthesis of more complex molecular entities. Researchers can utilize this compound to explore its physicochemical properties, biochemical interactions, and potential therapeutic mechanisms. Please Note: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-13-7-9-15(10-8-13)20-17(24)12-26-19-22-21-18-23(19)16(11-25-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNGSNIALJDQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with appropriate electrophiles.

    Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled through a thiol linkage, often using thiourea as a sulfur source.

    Acetamide Formation: The final step involves the acylation of the coupled product with p-toluidine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified N-Substituents

  • N-(4-(Pyrrolidin-1-yl)phenyl) variant (Compound 1) :
    A closely related analog replaces the p-tolyl group with a 4-(pyrrolidin-1-yl)phenyl substituent. This modification enhances electron-donating properties but reduces antitubercular activity compared to reference compound H125. The p-tolyl group in the target compound may offer better lipophilicity, influencing membrane penetration in bacterial targets .

  • Such derivatives are explored for enhanced CNS permeability but may compromise target specificity .

Core Heterocycle Variations

  • Triazinoquinazoline Derivatives: Compounds like 2-[(2-Oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide exhibit higher melting points (295–306°C) compared to thiazolotriazole derivatives, suggesting greater crystalline stability. However, their synthesis yields vary significantly (53–89%), with method A (direct coupling) outperforming method B (stepwise functionalization) .
Compound Core Substituent Yield (Method A/B) Melting Point (°C)
Thiazolo[2,3-c]triazole p-Tolyl Not reported Not reported
Triazino[2,3-c]quinazoline 1,3,4-Thiadiazol-2-yl 89.4% / 53.3% 295–297
Triazino[2,3-c]quinazoline 4-Methylphenyl 84.5% / — 292–294
Triazino[2,3-c]quinazoline 4-Methoxyphenyl 78.5% / 55.9% 304–306

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., methyl, methoxy) on the aryl ring enhance thermal stability and enzyme binding but may reduce synthetic yields.
  • Bulky substituents (e.g., benzodioxolyl) compromise target engagement in FabI inhibition but improve pharmacokinetic profiles .

Biological Targets: Thiazolotriazole derivatives primarily target bacterial FabI, while triazinoquinazolines and thiazolidinones exhibit divergent activities (e.g., α-glucosidase inhibition), highlighting scaffold-dependent mechanism variations .

Optimization Strategies: Hybridizing the thiazolotriazole core with thiadiazole or quinazolinone moieties could yield dual-action inhibitors, leveraging both antimicrobial and metabolic enzyme modulation .

Biological Activity

Introduction

The compound 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a novel thiazolo-triazole derivative that exhibits a range of biological activities due to its unique structural characteristics. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on current research findings.

Structural Characteristics

The compound features a thiazole ring fused with a triazole moiety and a p-tolyl acetamide group. The presence of sulfur in the thiazole structure and the aromatic p-tolyl group significantly contributes to its biological properties. The molecular structure can be represented as follows:

C15H14N4S\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Key reactions include:

  • Formation of Thiazole and Triazole Rings : Utilizing appropriate precursors to synthesize the thiazolo-triazole framework.
  • Thioether Formation : Introducing the thio group through nucleophilic substitution reactions.
  • Acetamide Coupling : Attaching the p-tolyl acetamide moiety via acylation reactions.

Biological Activity

Compounds with thiazolo-triazole frameworks have demonstrated various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds inhibit the growth of bacteria such as E. coli and Staphylococcus aureus .
  • Anticancer Potential : The thiazolo-triazole structure has been linked to anticancer activity. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .
  • Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . This activity is attributed to the ability of the triazole moiety to interact with the active site of the enzyme.

Antimicrobial Studies

A study conducted on various thiazolo-triazole derivatives, including this compound, reported promising antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B6432
Target Compound168

Anticancer Activity

In vitro assays using various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Molecular Docking Studies

Molecular docking simulations have been performed to elucidate the binding interactions between this compound and target enzymes such as acetylcholinesterase. The binding affinity was calculated using software tools like AutoDock Vina:

Target EnzymeBinding Affinity (kcal/mol)
Acetylcholinesterase-9.8
DNA Topoisomerase-10.5

These results indicate strong interactions with key biological targets.

Q & A

Q. Critical Conditions :

  • Temperature control (e.g., 60–80°C for cyclization steps) .
  • Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) .
  • Purification : Chromatography (flash or column) is essential for isolating high-purity products (>95%) .

Which spectroscopic techniques are essential for confirming the structure and purity of this compound, and what specific spectral features should researchers prioritize?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR : Confirm substituent integration (e.g., p-tolyl methyl protons at δ 2.3 ppm) and triazole/thiazole ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ for C₂₀H₁₇N₅OS₂: ~432.1 Da) .
  • FTIR : Identify S–N (∼650 cm⁻¹) and C=O (∼1680 cm⁻¹) stretching .

Q. Purity Metrics :

  • HPLC with UV detection (λ = 254 nm) to assess purity >98% .

How can researchers address discrepancies in reported biological activities of this compound across different in vitro studies?

Advanced Research Focus
Strategies to resolve contradictions:

Standardize assay conditions : Use consistent cell lines (e.g., HepG2 vs. MCF-7) and control for variables like serum concentration .

Structural analogs comparison : Test derivatives with modified substituents (Table 1) .

Mechanistic studies : Employ target-specific assays (e.g., kinase inhibition profiling) to clarify mode of action .

Table 1 : Bioactivity variation in structural analogs

Substituent ModificationIC₅₀ (μM)Target Pathway
Chlorophenyl at R₁0.8MAPK
Methoxyphenyl at R₂2.1PI3K/AKT

What methodologies are recommended for establishing the structure-activity relationship (SAR) of this compound to guide therapeutic development?

Q. Advanced Research Focus

Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogen, alkyl, or methoxy groups) on the phenyl and p-tolyl rings .

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin .

In vitro validation : Compare IC₅₀ values across analogs in dose-response assays .

Key Insight : The thioether linkage and triazole-thiazole core are critical for maintaining activity; modifications to the p-tolyl group enhance solubility without compromising potency .

What are the primary biological targets or pathways implicated in the pharmacological activity of this compound based on current studies?

Q. Basic Research Focus

  • Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ = 1.2 μM) and induction of apoptosis via caspase-3 activation .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC = 8 μg/mL against S. aureus) .
  • Kinase inhibition : Moderate activity against EGFR (IC₅₀ = 5.3 μM) .

In cases of conflicting cytotoxicity data between cell lines, what experimental approaches can be employed to elucidate the underlying factors?

Q. Advanced Research Focus

Metabolic profiling : Compare compound uptake/efflux using LC-MS in resistant vs. sensitive cell lines .

Gene expression analysis : Perform RNA-seq to identify differential pathway activation (e.g., ABC transporter upregulation) .

Microenvironment modulation : Test cytotoxicity under hypoxic vs. normoxic conditions to assess hypoxia-induced resistance .

Example : A 3-fold increase in IC₅₀ under hypoxia linked to HIF-1α-mediated drug efflux .

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